molecular formula C26H20ClN5O2 B2816741 (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one CAS No. 375839-83-1

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one

Cat. No.: B2816741
CAS No.: 375839-83-1
M. Wt: 469.93
InChI Key: DKJYCHLPKWHBCR-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinazoline core: This is achieved through the condensation of 2-aminobenzonitrile with appropriate aldehydes or ketones.

    Introduction of the hydrazono group: This involves the reaction of the quinazoline derivative with hydrazine or substituted hydrazines.

    Formation of the final product: The final step involves the reaction of the intermediate with 7-ethoxyquinolin-2(1H)-one under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.

    Modulating receptor function: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Interacting with nucleic acids: The compound could intercalate into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenylquinazoline: A precursor in the synthesis of the target compound.

    7-ethoxyquinolin-2(1H)-one: Another key building block.

    Quinazoline derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)-7-ethoxyquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazono and ethoxy groups, in particular, contribute to its reactivity and potential therapeutic applications.

Properties

CAS No.

375839-83-1

Molecular Formula

C26H20ClN5O2

Molecular Weight

469.93

IUPAC Name

3-[(E)-[(6-chloro-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]-7-ethoxy-1H-quinolin-2-one

InChI

InChI=1S/C26H20ClN5O2/c1-2-34-20-10-8-17-12-18(25(33)29-23(17)14-20)15-28-32-26-30-22-11-9-19(27)13-21(22)24(31-26)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,29,33)(H,30,31,32)/b28-15+

InChI Key

DKJYCHLPKWHBCR-RWPZCVJISA-N

SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.